methyl N-[(2-methyl-5-phenylfuran-3-yl)carbonyl]tryptophanate
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Overview
Description
METHYL 3-(1H-INDOL-3-YL)-2-[(2-METHYL-5-PHENYLFURAN-3-YL)FORMAMIDO]PROPANOATE is a complex organic compound that features both indole and furan moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(1H-INDOL-3-YL)-2-[(2-METHYL-5-PHENYLFURAN-3-YL)FORMAMIDO]PROPANOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Formation of the Furan Moiety: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized.
Coupling Reactions: The indole and furan moieties can be coupled using amide bond formation, typically employing reagents like carbodiimides (e.g., DCC) in the presence of a base.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups, using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common at the indole ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxidized derivatives of the indole and furan rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Halogenated or nitrated derivatives of the indole ring.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.
Biology
Pharmacology: Potential use in drug discovery due to the presence of bioactive indole and furan moieties.
Biochemistry: Studied for interactions with biological macromolecules.
Medicine
Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science:
Mechanism of Action
The mechanism of action of METHYL 3-(1H-INDOL-3-YL)-2-[(2-METHYL-5-PHENYLFURAN-3-YL)FORMAMIDO]PROPANOATE would depend on its specific biological target. Generally, compounds with indole and furan moieties can interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-(1H-INDOL-3-YL)-2-[(2-METHYL-5-PHENYLFURAN-3-YL)AMINO]PROPANOATE: Similar structure but with an amino group instead of a formamido group.
METHYL 3-(1H-INDOL-3-YL)-2-[(2-METHYL-5-PHENYLFURAN-3-YL)CARBAMOYL]PROPANOATE: Similar structure but with a carbamoyl group.
Uniqueness
METHYL 3-(1H-INDOL-3-YL)-2-[(2-METHYL-5-PHENYLFURAN-3-YL)FORMAMIDO]PROPANOATE is unique due to the presence of both indole and furan moieties, which can confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H22N2O4 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-[(2-methyl-5-phenylfuran-3-carbonyl)amino]propanoate |
InChI |
InChI=1S/C24H22N2O4/c1-15-19(13-22(30-15)16-8-4-3-5-9-16)23(27)26-21(24(28)29-2)12-17-14-25-20-11-7-6-10-18(17)20/h3-11,13-14,21,25H,12H2,1-2H3,(H,26,27) |
InChI Key |
HGURADRKLRYZBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)OC |
Origin of Product |
United States |
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